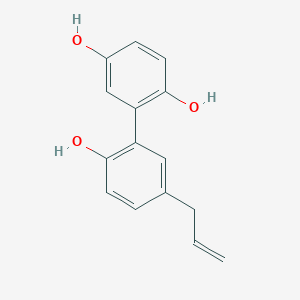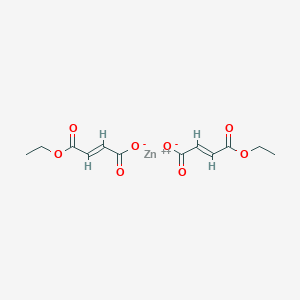![molecular formula C31H31NO4 B041788 N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide CAS No. 132257-11-5](/img/structure/B41788.png)
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide
Vue d'ensemble
Description
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MPPA is a derivative of the widely used drug, tamoxifen, and is known to have anti-estrogenic effects.
Applications De Recherche Scientifique
Herbicide Metabolism and Environmental Impact
Research on similar compounds, such as chloroacetamide herbicides, has shown significant insights into their metabolism and environmental impact. For instance, a study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes revealed important details about their carcinogenic potential and the complex metabolic pathways involved. This study can provide a framework for understanding the metabolism of N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide and similar compounds (Coleman et al., 2000).
Pharmaceutical Research and Drug Development
Several studies have synthesized and evaluated derivatives of acetamide for their potential therapeutic applications. For instance, the synthesis and evaluation of 2-(4-methoxyphenyl) ethyl] acetamide derivatives for their protein tyrosine phosphatase 1B inhibitory activity provides insights into their potential antidiabetic activity (Saxena et al., 2009). Another study synthesized N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications (Rani et al., 2016).
Material Science and Chemical Structure Analysis
In material science, the study of crystal structures and molecular docking of acetamide derivatives provides insights into their potential applications. For example, a study on the crystal structure of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide revealed information about its co-crystals and salt formations (Karmakar et al., 2009). Another study focused on different spatial orientations of amide derivatives on anion coordination, which is crucial for understanding their chemical properties and potential applications (Kalita & Baruah, 2010).
Propriétés
IUPAC Name |
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4/c1-34-30-20-25(14-17-29(30)36-23-27-10-6-3-7-11-27)18-19-32-31(33)21-24-12-15-28(16-13-24)35-22-26-8-4-2-5-9-26/h2-17,20H,18-19,21-23H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSILQMWZTUJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)


![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)






